4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid
Descripción
Chemical Structure and Properties
4-Oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid (CAS: 1240482-96-5) is a bicyclic heterocyclic compound featuring a fused pyrazole-pyrazine core with a carboxylic acid substituent at position 3 and a ketone group at position 2. Its molecular formula is C₇H₉N₃O₂, with a molecular weight of 167.17 g/mol . The compound is typically stored at low temperatures and serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .
For example, ethyl 5-amino-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxylate (CAS: 503614-56-0) is prepared by refluxing precursors with hydrazine hydrochloride, achieving yields up to 98% . Similar methods likely apply to the target compound, with modifications to introduce the carboxylic acid group.
Propiedades
IUPAC Name |
4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c11-6-5-4(7(12)13)3-9-10(5)2-1-8-6/h3H,1-2H2,(H,8,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIKPHFLCMMLNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)O)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid typically involves the regioselective iodination of pyrazolo[1,5-a]pyrazin-4(5H)-ones followed by carbonylation and subsequent alkaline hydrolysis. The key steps include:
Hydrolysis: The methyl esters are then transformed into the corresponding carboxylic acids by alkaline hydrolysis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted derivatives with various functional groups at specific positions on the pyrazine ring.
Aplicaciones Científicas De Investigación
4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By inhibiting these targets, the compound can interfere with critical biological pathways, such as DNA repair and viral replication.
Comparación Con Compuestos Similares
Pyrazolo-Pyridine Derivatives
Ethyl 5-Amino-3-Oxo-2-Phenyl-3,5-Dihydro-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxylate (CAS: 503614-56-0)
- Structure : Features a pyrazole fused to a pyridine ring, with an ethyl ester at position 7 and a phenyl group at position 2.
- Molecular Formula : C₁₅H₁₄N₄O₃ (MW: 298.30 g/mol).
- Properties : Melting point (235–237°C), high thermal stability due to aromatic stacking.
- Applications : Used in medicinal chemistry for kinase inhibition studies .
6-(4-Iodophenyl)-1-(4-Methoxyphenyl)-7-Oxo-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-c]Pyridine-3-Carboxylic Acid
Key Differences :
Pyrazolo-Pyrimidine and Triazine Derivatives
4-Oxo-7-Phenyl-1,4-Dihydropyrazolo[5,1-c][1,2,4]Triazine-3-Carboxylic Acid (CAS: 1421244-87-2)
- Structure : Pyrazole fused to a triazine ring with a phenyl group at position 5.
- Molecular Formula : C₁₂H₈N₄O₃ (MW: 272.22 g/mol).
7-Amino-6-Cyano-5-(4-Methoxyphenyl)-N-Phenyl-Pyrazolo[1,5-a]Pyrimidine-3-Carboxamide
Key Differences :
- The triazine and pyrimidine rings introduce additional nitrogen atoms, altering hydrogen-bonding capacity compared to the pyrazine core.
- Cyano groups (e.g., in ) enhance electrophilicity, impacting reactivity .
Quinolone Hybrids
7-(3-Amino-6,7-Dihydro-2-Methyl-2H-Pyrazolo[4,3-c]Pyridin-5(4H)-yl)-1-Cyclopropyl-Quinolone Derivative
- Structure: Combines a pyrazolo-pyridine moiety with a fluoroquinolone scaffold.
- Molecular Formula : C₂₁H₂₃FN₆O₄ (MW: 443.18 g/mol).
- Properties : High melting point (>300°C), indicative of strong intermolecular forces.
- Applications: Potential antibiotic due to quinolone backbone .
Key Differences :
- The hybrid structure merges two pharmacophores, broadening biological activity but complicating synthesis.
- Fluorine atoms improve membrane permeability, a feature absent in the target compound .
Physicochemical and Functional Comparisons
| Property | Target Compound | Pyrazolo-Pyridine (CAS: 503614-56-0) | Pyrazolo-Triazine (CAS: 1421244-87-2) |
|---|---|---|---|
| Molecular Weight (g/mol) | 167.17 | 298.30 | 272.22 |
| Melting Point (°C) | Not reported | 235–237 | Not reported |
| Key Functional Groups | Carboxylic acid, ketone | Ester, phenyl, ketone | Carboxylic acid, triazine, phenyl |
| Solubility | Moderate (polar solvents) | Low (ester group) | Low (aromatic bulk) |
| Synthetic Complexity | Moderate | High (multi-step coupling) | High (triazine cyclization) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
